molecular formula C22H24N4O2 B2375469 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide CAS No. 2380179-64-4

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide

Cat. No.: B2375469
CAS No.: 2380179-64-4
M. Wt: 376.46
InChI Key: BUHVEMGCPYYWAT-UHFFFAOYSA-N
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Description

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Cyclopropylation: Introduction of the cyclopropyl group to the benzimidazole ring.

    Azetidine ring formation: This step involves the formation of the azetidine ring, which can be done through cyclization reactions.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or azetidine rings.

    Reduction: Reduction reactions can occur, potentially affecting the carboxamide group.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the azetidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, affecting their function. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-methoxyphenyl)azetidine-1-carboxamide
  • 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide

Uniqueness

The unique structural features of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide, such as the specific substitutions on the aromatic rings and the azetidine ring, may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-(2-cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-28-18-11-9-16(10-12-18)23-22(27)25-13-17(14-25)26-20-6-4-3-5-19(20)24-21(26)15-7-8-15/h3-6,9-12,15,17H,2,7-8,13-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVEMGCPYYWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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